molecular formula C33H59IN2O2 B13726897 Cholesteryl N-(trimethylammonioethyl)carbamate Iodide

Cholesteryl N-(trimethylammonioethyl)carbamate Iodide

Cat. No.: B13726897
M. Wt: 642.7 g/mol
InChI Key: QGTPKFJLEHBKPF-SLJWVUDPSA-N
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Description

Cholesteryl N-(trimethylammonioethyl)carbamate iodide is a cationic cholesterol derivative. This compound is known for its applications in gene delivery systems, lipid-based nanoparticles, and membrane biology. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesteryl N-(trimethylammonioethyl)carbamate iodide typically involves the reaction of cholesteryl chloroformate with N-(trimethylammonioethyl)amine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve multiple steps, including filtration, centrifugation, and drying .

Chemical Reactions Analysis

Types of Reactions

Cholesteryl N-(trimethylammonioethyl)carbamate iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a quaternary ammonium salt .

Scientific Research Applications

Cholesteryl N-(trimethylammonioethyl)carbamate iodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cholesteryl N-(trimethylammonioethyl)carbamate iodide involves its integration into lipid bilayers, where it can interact with membrane proteins and other components. The cationic nature of the compound allows it to form electrostatic interactions with negatively charged molecules, facilitating the delivery of genetic material or drugs into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholesteryl N-(trimethylammonioethyl)carbamate iodide is unique due to its iodide ion, which can influence its solubility and reactivity compared to its chloride counterpart. This can affect its efficiency in gene delivery and other applications .

Properties

Molecular Formula

C33H59IN2O2

Molecular Weight

642.7 g/mol

IUPAC Name

2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;iodide

InChI

InChI=1S/C33H58N2O2.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-31(36)34-20-21-35(6,7)8)16-18-32(25,4)30(27)17-19-33(28,29)5;/h12,23-24,26-30H,9-11,13-22H2,1-8H3;1H/t24-,26+,27+,28-,29+,30+,32+,33-;/m1./s1

InChI Key

QGTPKFJLEHBKPF-SLJWVUDPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCC[N+](C)(C)C)C)C.[I-]

Origin of Product

United States

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